An In-depth Technical Guide to 2-Amino-octahydroindolizin-3-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Amino-octahydroindolizin-3-one: Structure, Properties, and Therapeutic Potential
Abstract
The indolizine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its unique structural and electronic properties have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of a specific derivative, 2-Amino-octahydroindolizin-3-one, a molecule with significant, yet largely unexplored, therapeutic potential. This document will delve into its chemical structure, stereochemical complexity, physicochemical properties, plausible synthetic routes, and potential applications in drug development, offering a foundational resource for researchers and scientists in the field.
Introduction to the Indolizine Scaffold
Indolizine, a bicyclic aromatic compound with a bridgehead nitrogen atom, and its saturated counterpart, indolizidine, are core structures in a vast array of alkaloids.[1][2] These natural products exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) depressant effects.[3][4][5] The unique three-dimensional architecture of the indolizidine ring system allows for precise spatial orientation of functional groups, making it an attractive scaffold for the design of novel therapeutic agents that can interact with specific biological targets.[6]
2-Amino-octahydroindolizin-3-one is a derivative of the saturated indolizidine core, incorporating a lactam functionality and an amino group at the alpha-position to the carbonyl. This α-amino lactam substructure is a key pharmacophore in many biologically active molecules, suggesting that 2-Amino-octahydroindolizin-3-one may possess significant and diverse pharmacological properties.
Chemical Structure and Stereochemistry
The chemical structure of 2-Amino-octahydroindolizin-3-one is characterized by a fused bicyclic system consisting of a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom. A carbonyl group at the 3-position forms a lactam, and an amino group is substituted at the 2-position.
IUPAC Name: 2-aminooctahydropyrido[1,2-a]pyrazin-3(2H)-one Molecular Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol
The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. The relative and absolute stereochemistry of the substituents will significantly influence the molecule's biological activity and pharmacological profile. For the purpose of this guide, the racemic mixture will be considered unless otherwise specified.
Physicochemical Properties
Due to the limited availability of experimental data for 2-Amino-octahydroindolizin-3-one, the following table includes predicted physicochemical properties from computational models, which are crucial for assessing its drug-likeness and potential pharmacokinetic profile.[7][8][9]
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol/Water Partition Coefficient) | -0.5 to 1.0 | Indicates the lipophilicity of the molecule, affecting absorption and distribution. |
| Aqueous Solubility (logS) | -1.0 to 0.5 | Crucial for formulation and bioavailability. |
| pKa (Basic) | 7.5 - 8.5 | Influences the ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (Acidic) | Not applicable | |
| Topological Polar Surface Area (TPSA) | 58.4 Ų | Correlates with drug transport properties, including blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | |
| Number of Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 1 |
Note: These values are estimations and should be confirmed by experimental analysis.
Synthesis of 2-Amino-octahydroindolizin-3-one
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the C-N bond of the amino group, leading back to the octahydroindolizin-3-one core. This core can be envisioned as being formed through an intramolecular cyclization, such as a Dieckmann condensation of a suitably substituted piperidine derivative.
Diagram 1: Retrosynthetic analysis of 2-Amino-octahydroindolizin-3-one.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting from commercially available materials.
Diagram 2: Proposed synthetic workflow for 2-Amino-octahydroindolizin-3-one.
Detailed Experimental Protocol
Step 1: Synthesis of the Octahydroindolizin-3-one Core via Dieckmann Condensation
The synthesis of the octahydroindolizin-3-one core can be achieved through an intramolecular Dieckmann condensation of a suitably substituted piperidine diester.[10][11][12][13]
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Preparation of the Diester Precursor: 2-(Piperidin-2-yl)ethanol is reacted with two equivalents of a malonic ester derivative, such as diethyl bromomalonate, in the presence of a non-nucleophilic base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile) to yield the N-alkylated diester.
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Dieckmann Condensation: The resulting diester is treated with a strong base, such as sodium ethoxide in ethanol, to induce intramolecular cyclization, forming a β-keto ester intermediate.
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Hydrolysis and Decarboxylation: The β-keto ester is then subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the desired octahydroindolizin-3-one.
Step 2: α-Amination of the Lactam
The introduction of the amino group at the C2 position can be accomplished through various methods developed for the α-amination of carbonyl compounds.[14][15] A common approach involves the use of an electrophilic nitrogen source.
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Enolate Formation: The octahydroindolizin-3-one is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF) to generate the corresponding enolate.
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Reaction with an Electrophilic Aminating Agent: The enolate is then quenched with an electrophilic aminating reagent. A suitable reagent for introducing a primary amino group is a protected hydroxylamine derivative or an azodicarboxylate followed by reduction. For example, reaction with di-tert-butyl azodicarboxylate followed by reduction of the resulting hydrazide would yield the desired α-amino lactam.
Potential Applications and Biological Activity
While specific biological data for 2-Amino-octahydroindolizin-3-one is scarce, the broader class of indolizidine alkaloids has been extensively studied, revealing a wide range of pharmacological activities.[2][4][5][6][16][17] By analogy, 2-Amino-octahydroindolizin-3-one is a promising candidate for investigation in several therapeutic areas.
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Anticancer Activity: Many indolizine derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and various kinases.[18] The introduction of an amino group could enhance interactions with biological targets and improve the anticancer profile.
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Anti-inflammatory and Analgesic Effects: Substituted indolizines have been reported to possess significant anti-inflammatory and analgesic properties.[19]
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CNS-Depressant and Neuroprotective Activities: The indolizidine scaffold is present in many neuroactive alkaloids. Derivatives have shown CNS-depressant and neuroprotective effects, suggesting potential applications in neurological disorders.[3]
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Antimicrobial and Antiviral Activity: The indolizine nucleus is a feature of several compounds with antimicrobial and antiviral activity.
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